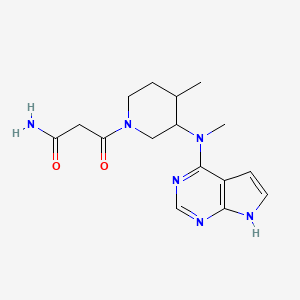
Tofacitinib Impurity 25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofacitinib Impurity 25 is a chemical compound related to Tofacitinib, a Janus kinase (JAK) inhibitor used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of Tofacitinib formulations, ensuring the efficacy and safety of the pharmaceutical product .
Métodos De Preparación
The preparation of Tofacitinib Impurity 25 involves several synthetic routes and reaction conditions. One common method includes the acetylation of the N-nitrile on the piperidine ring. This process often involves the use of benzyl-protected 4-methyl-piperidine-3-ketone as an initial raw material, followed by reduction, ammoniation, N-alkylation, hydrogenolysis debenzylation, and finally, N-nitrile acetylation . Industrial production methods focus on efficiency and cost control, often employing intermediate compounds and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Tofacitinib Impurity 25 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Common reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Hydrolysis: Breaking down the compound using water, often in acidic or basic conditions
Major products formed from these reactions include various derivatives of the original compound, which are studied for their stability and potential impurities .
Aplicaciones Científicas De Investigación
Tofacitinib Impurity 25 is extensively used in scientific research to:
Chemistry: Study the stability and degradation pathways of Tofacitinib, ensuring the quality of the pharmaceutical product.
Biology: Investigate the biological activity and potential side effects of impurities in Tofacitinib formulations.
Medicine: Ensure the safety and efficacy of Tofacitinib by understanding its impurity profile.
Industry: Develop and validate analytical methods for the detection and quantification of impurities in pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of Tofacitinib Impurity 25 is closely related to that of Tofacitinib. Tofacitinib inhibits Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are involved in the signaling pathways of various cytokines. This inhibition modulates immune responses and reduces inflammation . The impurity itself may not have a direct therapeutic effect but is crucial for understanding the overall pharmacokinetics and pharmacodynamics of Tofacitinib .
Comparación Con Compuestos Similares
Tofacitinib Impurity 25 can be compared with other impurities and related compounds, such as:
Tofacitinib Citrate: The active pharmaceutical ingredient with a similar structure but different pharmacological properties.
Other JAK Inhibitors: Compounds like Baricitinib and Ruxolitinib, which also inhibit JAK pathways but have different impurity profiles and stability characteristics
This compound is unique in its specific structural modifications and the role it plays in ensuring the purity and stability of Tofacitinib formulations .
Propiedades
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMXSMPTHMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














